N-Hydroxyquinoline-2-carboximidamide
Overview
Description
N-Hydroxyquinoline-2-carboximidamide is a small molecule with significant potential in various scientific fields. It is known for its ability to bind to DNA-dependent RNA polymerase, thereby inhibiting transcription and replication processes . This compound has been optimized for cancer treatment due to its selective binding properties .
Preparation Methods
The synthesis of N-Hydroxyquinoline-2-carboximidamide typically involves the reaction of quinoline-2-carbonitrile with hydroxylamine hydrochloride in the presence of triethylamine and ethanol . The reaction conditions include stirring the mixture at room temperature, followed by purification to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-Hydroxyquinoline-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Hydroxyquinoline-2-carboximidamide has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions . In biology and medicine, it is being explored for its anticancer properties, as it can inhibit the transcription and replication of cancer cells .
Mechanism of Action
The mechanism of action of N-Hydroxyquinoline-2-carboximidamide involves its binding to DNA-dependent RNA polymerase, which inhibits the transcription and replication processes . This binding disrupts the normal function of the polymerase, leading to the inhibition of gene expression and cell proliferation. The molecular targets include the active site of the RNA polymerase, where the compound forms a stable complex, preventing the enzyme from carrying out its catalytic activity .
Comparison with Similar Compounds
N-Hydroxyquinoline-2-carboximidamide can be compared with other similar compounds, such as quinoline-2-carboxamide and quinoline-2-carboxylic acid. While these compounds share a similar quinoline backbone, this compound is unique due to the presence of the hydroxy and carboximidamide functional groups, which confer distinct binding properties and biological activities . Other similar compounds include 8-hydroxyquinoline and its derivatives, which are also known for their metal-chelating properties and biological activities .
Properties
IUPAC Name |
N'-hydroxyquinoline-2-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(13-14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,14H,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQWPCQMOAQNTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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